BENGHE Foundational & Exploratory

Check Availability & Pricing

The Discovery and Development of
GSK3117391: A Myeloid-Targeted HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK3117391

Cat. No.: B607823

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK3117391, also known as ESM-HDAC391 and CHR-5154, is a novel, orally administered
histone deacetylase (HDAC) inhibitor designed for targeted delivery to mononuclear myeloid
cells. This unique targeting is achieved through an esterase-sensitive motif (ESM) that is
cleaved by carboxylesterase-1 (CES1), an enzyme highly expressed in monocytes and
macrophages. This mechanism of action promised a therapeutic window with reduced systemic
toxicities often associated with pan-HDAC inhibitors. This technical guide provides a
comprehensive overview of the discovery, preclinical development, and clinical evaluation of
GSK3117391, presenting key data in a structured format, detailing experimental protocols, and
visualizing critical pathways and processes.

Introduction

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics,
primarily in oncology, by modulating gene expression through the acetylation of histones and
other proteins. However, their broad activity often leads to dose-limiting toxicities. GSK3117391
was developed to overcome this limitation by selectively targeting myeloid cells, which play a
crucial role in various inflammatory and autoimmune diseases. The core innovation lies in its
ESM technology, which ensures that the active drug is concentrated in the intended target
cells.
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Discovery and Mechanism of Action

GSK3117391 is a prodrug that is converted to its active acid metabolite, HDAC189 (also
known as GSK3339189), by CES1 within myeloid cells. Both the parent compound and its
metabolite are potent HDAC inhibitors.

Signaling Pathway

The targeted delivery and activation of GSK3117391 can be visualized as follows:
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Mechanism of action of GSK3117391.
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Preclinical Development
Enzymatic Activity

Both GSK3117391 and its active metabolite, HDAC189, demonstrated potent inhibition of
HDAC enzymes. The inhibitory activity was assessed in a HelLa cell nuclear extract
fluorometric assay.[1]

Compound IC50 (HeLa Nuclear Extract)
GSK3117391 55 nM
HDAC189 54 nM

Table 1: Inhibitory activity of GSK3117391 and HDAC189 in a HelLa cell nuclear extract assay.
[1]

Cellular Activity

The myeloid-selective activity of GSK3117391 was demonstrated by measuring protein
acetylation in human whole blood. A marked increase in global acetylation was observed in
monocytes with high selectivity over other leukocyte populations.[1]

Cell Type EC50 for Acetylation

Monocytes 158 nM

Table 2: EC50 of GSK3117391 for inducing acetylation in human monocytes.[1]

Clinical Development

A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability,
pharmacokinetics (PK), and pharmacodynamics (PD) of GSK3117391 in healthy male
volunteers. The study involved single ascending dose (SAD) and multiple ascending dose
(MAD) cohorts.

Pharmacokinetics

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b607823?utm_src=pdf-body
https://pure.uva.nl/ws/files/139717192/Thesis.pdf
https://www.benchchem.com/product/b607823?utm_src=pdf-body
https://pure.uva.nl/ws/files/139717192/Thesis.pdf
https://www.benchchem.com/product/b607823?utm_src=pdf-body
https://pure.uva.nl/ws/files/139717192/Thesis.pdf
https://www.benchchem.com/product/b607823?utm_src=pdf-body
https://pure.uva.nl/ws/files/139717192/Thesis.pdf
https://www.benchchem.com/product/b607823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

GSK3117391 exhibited transient systemic exposure. However, its active metabolite, HDAC189,
was selectively retained within monocytes for at least 12 hours.[1]

Parameter Value
Plasma Half-life (GSK3117391) 21-30 minutes
Monocyte Retention (HDAC189) =12 hours

Table 3: Key pharmacokinetic parameters of GSK3117391 and its active metabolite.[1]

Pharmacodynamics and Safety

The targeted engagement of GSK3117391 was confirmed by increased acetylation in
monocytes and inhibition of ex vivo stimulated cytokine production. A novel and unexpected
finding was a dose-dependent, transient, and reversible monocytopenia.[1] This effect was
attributed to the downregulation of the colony-stimulating factor 1 receptor (CSF1R).[1]
Importantly, the common toxicities associated with non-targeted HDAC inhibitors, such as
neutropenia and thrombocytopenia, were not observed.[1]

Experimental Protocols
HDAC Fluorometric Activity Assay

HDAC activity was measured in HeLa nuclear extracts using the Fluor de Lys assay kit (Enzo
Life Sciences, Inc.) according to the manufacturer's instructions.[1] Recombinant HDAC
enzymes were incubated with a fluorogenic substrate containing an acetylated lysine side
chain in the presence of GSK3117391 or HDAC189.[1]

Intracellular Acetylation Assay

Heparinised human whole blood was incubated with GSK3117391 at concentrations ranging
from 1.5 nM to 10 uM. Samples were then fixed and lysed using FACS lysing solution. Fc
receptors were blocked, and cell populations were stained with fluorescently-labeled
antibodies. After permeabilization, cells were stained with an anti-acetyl-lysine-PE antibody for
flow cytometric analysis.[1]

Experimental Workflow for Cellular Assays
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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